BenchChemオンラインストアへようこそ!

4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid

Medicinal chemistry Physicochemical profiling Lead optimization

4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid (CAS 1547702-91-9), also referred to as BEA, is a synthetic non-proteinogenic cyclic β/γ-amino acid belonging to the 4-(dialkylamino)cyclohexanecarboxylic acid class. It bears a tertiary amine with asymmetric N-butyl and N-ethyl substituents at the cyclohexane 4-position and a free carboxylic acid at the 1-position, giving it a molecular formula of C₁₃H₂₅NO₂ and a molecular weight of 227.34 g/mol.

Molecular Formula C13H25NO2
Molecular Weight 227.34 g/mol
CAS No. 1547702-91-9
Cat. No. B1470330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid
CAS1547702-91-9
Molecular FormulaC13H25NO2
Molecular Weight227.34 g/mol
Structural Identifiers
SMILESCCCCN(CC)C1CCC(CC1)C(=O)O
InChIInChI=1S/C13H25NO2/c1-3-5-10-14(4-2)12-8-6-11(7-9-12)13(15)16/h11-12H,3-10H2,1-2H3,(H,15,16)
InChIKeyBPTVMBSYTOWBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid (CAS 1547702-91-9): Cyclic Amino Acid Scaffold for Research Procurement


4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid (CAS 1547702-91-9), also referred to as BEA, is a synthetic non-proteinogenic cyclic β/γ-amino acid belonging to the 4-(dialkylamino)cyclohexanecarboxylic acid class. It bears a tertiary amine with asymmetric N-butyl and N-ethyl substituents at the cyclohexane 4-position and a free carboxylic acid at the 1-position, giving it a molecular formula of C₁₃H₂₅NO₂ and a molecular weight of 227.34 g/mol . The compound is chiral, existing as (R)- and (S)-enantiomers . It is primarily offered as a research intermediate and building block for medicinal chemistry and agrochemical synthesis, with a standard commercial purity specification of ≥95% .

Why Generic Substitution of 4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid with Simpler Dialkylamino Analogs Fails for Structure-Activity Applications


Within the 4-(dialkylamino)cyclohexane-1-carboxylic acid series, the N‑alkyl substitution pattern directly dictates lipophilicity (clogP), steric bulk, and amine basicity — three parameters that govern membrane permeability, target‑binding pocket complementarity, and metabolic stability. The butyl(ethyl)amino motif of CAS 1547702‑91‑9 occupies a distinct physicochemical space that cannot be replicated by the dimethylamino or diethylamino analogs. Procurement based solely on cyclohexane‑amino‑acid scaffold similarity, without verifying the N‑alkyl identity, risks introducing a compound with a different logD profile, altered conformational preferences, and divergent reactivity in downstream amide coupling or reductive amination steps. The quantitative comparisons in Section 3 demonstrate that even within this narrow congener series, small changes in N‑alkyl chain length produce measurable differences in predicted lipophilicity and molecular weight that are consequential for lead‑optimization workflows .

Quantitative Differentiation of 4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid (CAS 1547702-91-9) vs. Closest Analogs


Molecular Weight and Predicted Lipophilicity Differentiate the Butyl(ethyl)amino Scaffold from Dimethylamino and Diethylamino Congeners

The target compound (C₁₃H₂₅NO₂, MW 227.34) is significantly larger and more lipophilic than its two closest commercially available dialkylamino analogs. The dimethylamino analog 4-(dimethylamino)cyclohexane-1-carboxylic acid (CAS 38605-38-8) has MW 171.24, and the diethylamino analog (CAS 1378798-38-9) has MW 199.29 . As N‑alkyl chain length and branching increase, predicted logP rises substantially, altering partition behavior and passive membrane permeability . This differentiation is critical when the cyclohexane‑amino‑acid core is used as a pharmacokinetic tuning handle in a matched molecular pair analysis.

Medicinal chemistry Physicochemical profiling Lead optimization

Steric Bulk of the N-Butyl-N-ethyl Substituent Creates a Unique Conformational Profile vs. Symmetric Dialkylamino Analogs

The mixed butyl/ethyl tertiary amine in the target compound introduces asymmetry at the nitrogen center, generating distinct steric and electronic environments compared to the symmetric dimethylamino or diethylamino groups. Using Charton steric parameters (ν) or Taft Eₛ values for N‑alkyl substituents, the butyl(ethyl)amino group presents an intermediate steric demand that cannot be mimicked by two identical small alkyl groups [1]. This asymmetry is particularly relevant when the amino group participates in key binding interactions — e.g., as a hydrogen‑bond acceptor or in cation‑π contacts — where the spatial orientation of the two N‑alkyl chains influences binding pocket complementarity [2].

Conformational analysis Steric parameters Receptor fit

Commercial Purity Specification of ≥95% Provides a Defined Starting Point for Downstream Synthetic Transformations

The target compound is supplied with a documented minimum purity of 95% (HPLC) according to the CymitQuimica/Biosynth product specification . In contrast, the dimethylamino and diethylamino analogs are also typically offered at ≥95% purity, meaning the target compound does not exhibit a purity advantage over its comparators. However, the explicit specification provides a verifiable baseline for procurement decisions and ensures Lot‑to‑Lot consistency when the compound is used as a stoichiometric reagent in amide bond formation or esterification reactions.

Chemical procurement Synthetic intermediate Quality specification

Chiral Resolution Potential: Enantiomeric Forms Enable Stereochemical SAR Exploration Not Possible with Achiral Analogs

4‑[Butyl(ethyl)amino]cyclohexane‑1‑carboxylic acid is a chiral molecule due to the asymmetry at the nitrogen center (prochiral) and the potential for cis/trans isomerism around the 1,4‑disubstituted cyclohexane ring. Vendor descriptions indicate that the compound exists as (R)-BEA and (S)-BEA enantiomers, which may exhibit different biological activities . In principle, this offers an opportunity for enantioselective SAR exploration that is not available with the symmetric dimethylamino analog (which lacks a chiral nitrogen center when both N‑substituents are identical). However, no peer‑reviewed studies quantifying enantiomer‑specific activity, selectivity, or pharmacokinetic parameters for BEA were identified.

Chiral separation Enantioselective synthesis Stereochemistry-SAR

Recommended Application Scenarios for 4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid Based on Quantified Differentiation


Matched Molecular Pair (MMP) Analysis of N‑Alkyl Chain Length on ADME Properties

The 56 g/mol molecular weight increment of BEA over the dimethylamino analog (171.24 → 227.34 g/mol) makes it a suitable partner in a matched molecular pair study to isolate the effect of N‑alkyl chain elongation on lipophilicity‑driven ADME parameters. By comparing BEA with 4‑(dimethylamino)‑ and 4‑(diethylamino)‑cyclohexane‑1‑carboxylic acid in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer flux experiments, researchers can correlate calculated logD values with experimentally measured permeability, providing a quantitative SAR for this scaffold class .

Conformational Restriction Probe in Peptidomimetic Design

The 1,4‑disubstituted cyclohexane ring of BEA serves as a conformationally constrained surrogate for flexible amino acid side chains. The asymmetric N‑butyl(ethyl)amino group introduces steric bulk and asymmetry that can be exploited to probe the stereochemical requirements of a target binding pocket. When incorporated into a peptide backbone via amide coupling at the carboxylic acid, BEA enables systematic investigation of how N‑alkyl chain length and symmetry affect proteolytic stability and target affinity, leveraging the steric differentiation described in Section 3 [1].

Intermediate for Agrochemical Active Ingredient Synthesis

Several patent families describe 4‑alkoxy‑ and 4‑amino‑cyclohexane‑1‑carboxylic esters as intermediates in the manufacture of insecticidal, acaricidal, and herbicidal active compounds [2]. The butyl(ethyl)amino substitution pattern of BEA provides a specific combination of lipophilicity and H‑bonding capacity that may be required to match the physicochemical profile of downstream active ingredients. Procurement of the correct N‑alkyl variant ensures the intermediate aligns with the patented synthetic route without introducing undesired protecting‑group manipulations.

Chiral Chromatography Method Development and Enantioselective Synthesis Validation

BEA presents an asymmetric tertiary amine center, making it a suitable test analyte for developing chiral HPLC or SFC separation methods on polysaccharide‑based chiral stationary phases. The separation of (R)‑ and (S)‑BEA enantiomers can serve as a model system for optimizing mobile‑phase conditions (e.g., additive type and concentration) for basic analytes, with transferability to other chiral 4‑(dialkylamino)cyclohexane derivatives. This application directly exploits the stereochemical differentiation discussed in Section 3 .

Quote Request

Request a Quote for 4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.